Cas no 392324-48-0 (N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a specialized heterocyclic compound featuring a benzothiazole core functionalized with a chloro substituent and an acetamide linker bearing a pyrrolidine-2,5-dione moiety. This structure confers reactivity suitable for applications in medicinal chemistry and biochemical research, particularly as a versatile intermediate in the synthesis of pharmacologically active molecules. The chloro and dioxopyrrolidinyl groups enhance its utility in nucleophilic substitution and cross-coupling reactions, enabling precise modifications for targeted compound development. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it valuable for exploratory studies in drug discovery and molecular design.
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide structure
392324-48-0 structure
Product name:N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS No:392324-48-0
MF:C13H10ClN3O3S
MW:323.754800319672
CID:6295018
PubChem ID:5048302

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
    • SR-01000006159
    • F0440-0318
    • SR-01000006159-1
    • AKOS024577714
    • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
    • Oprea1_813078
    • 392324-48-0
    • Inchi: 1S/C13H10ClN3O3S/c14-7-1-2-8-9(5-7)21-13(15-8)16-10(18)6-17-11(19)3-4-12(17)20/h1-2,5H,3-4,6H2,(H,15,16,18)
    • InChI Key: UEMVNAPWVDBLDD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)SC(=N2)NC(CN1C(CCC1=O)=O)=O

Computed Properties

  • Exact Mass: 323.0131401g/mol
  • Monoisotopic Mass: 323.0131401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 108Ų

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0440-0318-1mg
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0440-0318-2μmol
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0440-0318-5μmol
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0440-0318-10mg
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0440-0318-4mg
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0440-0318-20mg
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0440-0318-5mg
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0440-0318-10μmol
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0440-0318-20μmol
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0440-0318-3mg
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
392324-48-0 90%+
3mg
$63.0 2023-05-17

Additional information on N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: A Comprehensive Overview

The compound with CAS No. 392324-48-0, known as N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a benzothiazole ring system with an acetamide group and a dioxopyrrolidine moiety. The benzothiazole core is a well-known heterocyclic structure that imparts stability and reactivity to the molecule, making it suitable for a wide range of chemical reactions and applications.

Recent studies have highlighted the potential of this compound in the field of pharmaceutical chemistry. The benzothiazole ring system has been shown to exhibit significant bioactivity, particularly in anti-inflammatory and anticancer applications. Researchers have demonstrated that the presence of the chlorine substituent at the 6-position of the benzothiazole ring enhances the molecule's ability to interact with biological targets, thereby improving its therapeutic potential. Furthermore, the dioxopyrrolidine group attached to the acetamide moiety contributes to the molecule's solubility and bioavailability, making it an attractive candidate for drug development.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. The benzothiazole structure is known for its ability to form stable coordination complexes with metal ions, which can be exploited in the synthesis of advanced materials such as metallopolymers and coordination polymers. Recent research has focused on the use of this compound as a building block for constructing porous materials with high surface area and catalytic activity. These materials have shown promise in applications such as gas storage and catalytic hydrogenation.

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The key steps include the preparation of the benzothiazole ring system via cyclization reactions and the subsequent functionalization of the nitrogen atom with an acetamide group. The introduction of the dioxopyrrolidine moiety is typically achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions employed.

One of the most intriguing aspects of this compound is its ability to undergo various post-synthetic modifications. For instance, researchers have demonstrated that the chlorine substituent on the benzothiazole ring can be replaced with other functional groups such as hydroxyl or amino groups through nucleophilic aromatic substitution reactions. These modifications allow for fine-tuning of the molecule's properties, enabling it to be adapted for different applications.

From an environmental perspective, this compound has been shown to exhibit low toxicity and biodegradability under certain conditions. This makes it a more sustainable alternative to traditional organic compounds used in industrial applications. However, further studies are required to fully understand its environmental impact and ensure its safe use in large-scale processes.

In conclusion, N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yli)acetamide (CAS No. 392324480) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across various industries. As ongoing research continues to uncover new applications and properties of this compound, its role in modern chemistry is expected to grow even further.

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